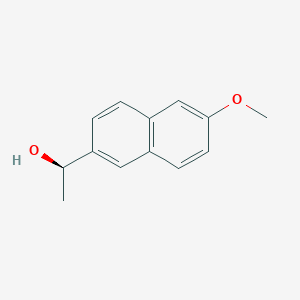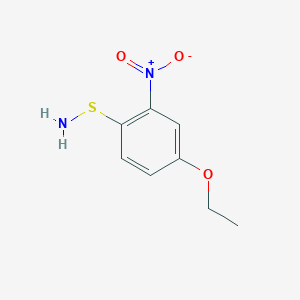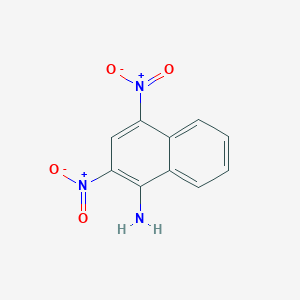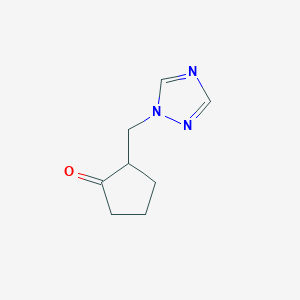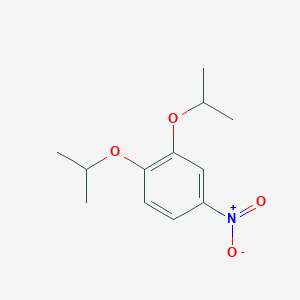
Benzene, 1,2-bis(1-methylethoxy)-4-nitro-
Vue d'ensemble
Description
Benzene, 1,2-bis(1-methylethoxy)-4-nitro- is a chemical compound that is commonly known as Irgarol 1051. It is widely used as a biocide in antifouling paints, which are applied to the hulls of ships to prevent the growth of marine organisms such as barnacles, mussels, and algae. Irgarol 1051 is a highly effective biocide, but it has been found to have negative environmental impacts, including toxicity to marine life and the potential to accumulate in sediments and biota.
Mécanisme D'action
Irgarol 1051 works by inhibiting the photosynthesis process in marine organisms. Specifically, it targets the enzyme photosystem II, which is responsible for converting light energy into chemical energy. By inhibiting this enzyme, Irgarol 1051 prevents the growth and reproduction of marine organisms.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to Irgarol 1051 can have negative effects on the physiological and biochemical processes of marine organisms. For example, it can cause damage to the gills of fish, which can impair their ability to breathe. It can also cause oxidative stress and damage to DNA in crustaceans, which can lead to reduced reproductive success and increased mortality.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Irgarol 1051 in lab experiments is that it is highly effective in preventing the growth of marine organisms, which makes it a useful tool for studying the effects of antifouling paints on the marine environment. However, one limitation is that it can be difficult to control the concentration of Irgarol 1051 in lab experiments, as it tends to adsorb to surfaces and can be rapidly metabolized by some organisms.
Orientations Futures
There are several areas of future research that could improve our understanding of the environmental impacts of Irgarol 1051. One direction is to investigate the potential for Irgarol 1051 to interact with other chemicals in the marine environment, which could lead to synergistic or antagonistic effects. Another direction is to explore alternative biocides that are less toxic and have lower environmental impacts than Irgarol 1051. Finally, researchers could investigate the potential for bioremediation or other strategies to mitigate the negative impacts of Irgarol 1051 on the marine environment.
Conclusion:
In conclusion, Irgarol 1051 is a highly effective biocide that is commonly used in antifouling paints. However, it has been found to have negative environmental impacts, including toxicity to marine life and the potential to accumulate in sediments and biota. Further research is needed to fully understand the environmental impacts of Irgarol 1051 and to develop strategies to mitigate these impacts.
Méthodes De Synthèse
Irgarol 1051 is synthesized through a multi-step process that involves the reaction of 2,4-dichloro-5-nitrophenol with 1-methylethanol and sodium methoxide. The resulting product is then reacted with 2-ethylhexyl chloroformate to yield the final product.
Applications De Recherche Scientifique
Irgarol 1051 has been extensively studied for its biocidal properties and its potential environmental impacts. It has been used in laboratory experiments to investigate its effectiveness in preventing the growth of marine organisms, as well as its toxicity to non-target species such as fish and crustaceans. Additionally, researchers have investigated the potential for Irgarol 1051 to accumulate in sediments and biota, and to be transported over long distances in the marine environment.
Propriétés
IUPAC Name |
4-nitro-1,2-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-8(2)16-11-6-5-10(13(14)15)7-12(11)17-9(3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFSXRGMZGCRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469729 | |
| Record name | Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | |
CAS RN |
1698-99-3 | |
| Record name | 1,2-Bis(1-methylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,2-bis(1-methylethoxy)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



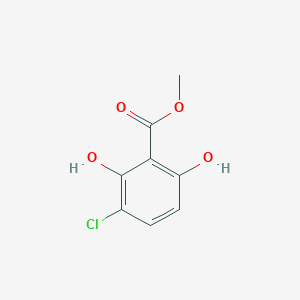
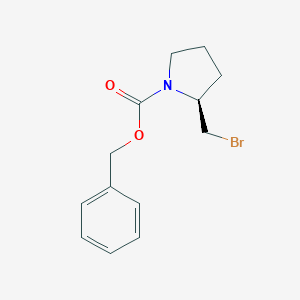


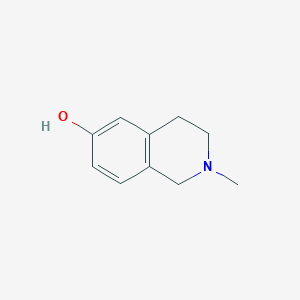
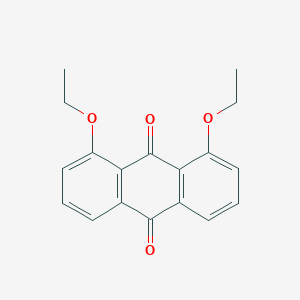

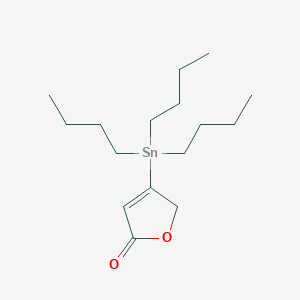
![2-[(3-fluorophenoxy)methyl]benzoic Acid](/img/structure/B172564.png)
